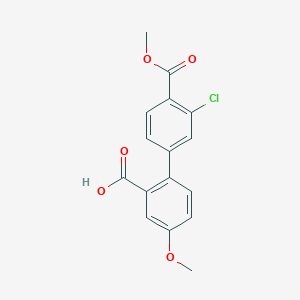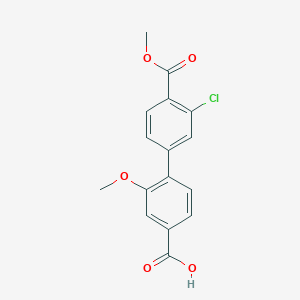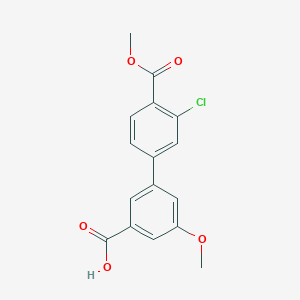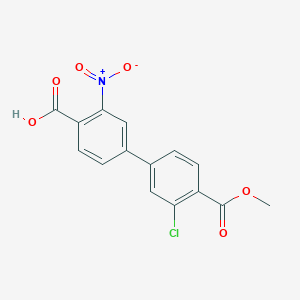
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
Overview
Description
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% (2-CMP-5-MOBA) is an important intermediate in the synthesis of a variety of pharmaceuticals, including the anti-inflammatory drug celecoxib. It is a white crystalline solid with a melting point of 136-138°C and a molecular weight of 259.6 g/mol. 2-CMP-5-MOBA is used in the synthesis of a variety of pharmaceuticals, including celecoxib, and is also used in the synthesis of several other compounds, such as 2-chloro-3-methoxybenzoic acid and 2-chloro-4-methoxybenzoic acid.
Mechanism of Action
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% acts as a prodrug, meaning it is converted into an active form by enzymes in the body. In the case of celecoxib, 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is converted into its active form, celecoxib sulfone, by the enzyme cytochrome P450 2C9. The active form of celecoxib then binds to the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By binding to COX-2, celecoxib inhibits the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. In the case of celecoxib, the active form of the drug binds to the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By binding to COX-2, celecoxib inhibits the production of prostaglandins, which are responsible for inflammation and pain. This results in decreased inflammation and pain. Additionally, celecoxib has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments has a number of advantages and limitations. The main advantage is that the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is relatively simple and can be easily scaled up for larger-scale production. Additionally, 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to the use of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments. For example, the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% requires a number of reagents, which may be difficult to obtain in some cases. Additionally, the reaction conditions for the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may need to be optimized for each individual experiment.
Future Directions
The future directions for 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% include further research into its potential applications in the pharmaceutical and chemical industries. Additionally, further research into the synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may be conducted in order to optimize the reaction conditions and increase the yield of the product. Additionally, further research into the biochemical and physiological effects of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may be conducted in order to better understand its potential therapeutic applications. Finally, further research into the safety and toxicity of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may be conducted in order to ensure its safe use in laboratory experiments.
Synthesis Methods
The synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a relatively simple process. The starting material is 2-chloro-4-methoxybenzoic acid, which is reacted with sodium methoxide in methanol to form 2-chloro-3-methoxybenzoic acid. This intermediate is then reacted with 5-methoxybenzaldehyde in the presence of pyridine to form 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%. The reaction is conducted at room temperature for two hours and yields 95% of the desired product.
Scientific Research Applications
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of a variety of pharmaceuticals, including celecoxib. Celecoxib is an anti-inflammatory drug that is used to treat arthritis and other inflammatory conditions. 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is also used in the synthesis of several other compounds, such as 2-chloro-3-methoxybenzoic acid and 2-chloro-4-methoxybenzoic acid. These compounds have a variety of applications in the pharmaceutical and chemical industries, including the synthesis of pesticides and herbicides, the production of dyes and pigments, and the manufacture of inks and coatings.
properties
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-10-4-6-11(13(8-10)15(18)19)9-3-5-12(14(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYODJZKTZZCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692013 | |
| Record name | 3'-Chloro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261978-41-9 | |
| Record name | 3'-Chloro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















